4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazin-1-ylidene)methyl]phenol is a complex organic compound with a unique structure that includes a bromophenol core, a nitrophenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazin-1-ylidene)methyl]phenol typically involves multiple steps:
Formation of the Bromophenol Core: The starting material, 4-bromophenol, is synthesized through the bromination of phenol using bromine in the presence of a catalyst.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and pyrrolidine.
Coupling with the Nitrophenyl Group: The nitrophenyl group is coupled to the triazine ring via a nucleophilic aromatic substitution reaction.
Formation of the Hydrazone Linkage: The final step involves the formation of the hydrazone linkage by reacting the triazine-nitrophenyl intermediate with hydrazine hydrate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazone moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom in the bromophenol core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in creating advanced materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments.
Polymer Chemistry: It can be incorporated into polymers to impart specific properties such as fluorescence or thermal stability.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Electron Transfer: In material science, it can participate in electron transfer processes due to its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(phenylimino)methyl]phenol: Similar structure but lacks the triazine and nitrophenyl groups.
2-Bromo-4-methylphenol: Similar bromophenol core but different substituents.
Uniqueness
Structural Complexity: The presence of the triazine ring, nitrophenyl group, and hydrazone linkage makes it structurally unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C20H19BrN8O3 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H19BrN8O3/c21-14-3-8-17(30)13(11-14)12-22-27-19-24-18(25-20(26-19)28-9-1-2-10-28)23-15-4-6-16(7-5-15)29(31)32/h3-8,11-12,30H,1-2,9-10H2,(H2,23,24,25,26,27)/b22-12+ |
InChI Key |
HVKKYMGSHFRVKB-WSDLNYQXSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.